molecular formula C7H9ClN2O2S B1394365 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride CAS No. 1216892-47-5

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride

Cat. No. B1394365
M. Wt: 220.68 g/mol
InChI Key: WOCAAWOBBCHYDI-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride (THIP-Cl) is an organic compound commonly used in scientific research. It is a small molecule with a molecular weight of 191.2 g/mol and a melting point of 66-68°C. THIP-Cl is a colorless solid which is soluble in water, methanol, and ethanol. It has a wide range of applications in laboratory experiments, including the synthesis of biologically active compounds, the study of enzyme mechanisms, and the investigation of drug action.

Scientific Research Applications

Synthesis Applications

  • Heterocyclic Sulfonyl Chlorides and Fluorides Synthesis : The compound is utilized in the synthesis of heterocyclic sulfonyl chlorides and sulides, demonstrating its utility in medicinal chemistry. This includes the synthesis of pyrazole-4-sulfonamides and other heterocyclic sulfonyl fluorides like pyrimidines and pyridines (Tucker, Chenard & Young, 2015).

  • Synthesis of Farnesyltransferase Inhibitors : It's used for creating conformationally restricted farnesyltransferase inhibitor analogues, which exhibit improved in vivo metabolic stability (Dinsmore et al., 2000).

  • Enantioselective Hydrogenation : The compound is involved in the enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines via hydrogenation, demonstrating complete regioselectivity and good yields (Schlepphorst, Wiesenfeldt & Glorius, 2018).

Chemical Structure and Properties

  • X-Ray Crystal Structure and Computational Study : The compound plays a role in the synthesis of pyrazolo[3,4-b]pyridin-3-ol derivatives, with studies involving X-ray diffraction analysis and density functional theory (DFT) calculations (Shen et al., 2014).

  • Soluble Fluorinated Polyamides Synthesis : It's used in the synthesis of fluorinated polyamides containing pyridine and sulfone moieties, with applications in creating materials that are highly transparent and have low dielectric constants (Liu et al., 2013).

Antimicrobial and Antifungal Activity

  • Antimicrobial Activity : The compound is used in synthesizing new heterocycles with potential antimicrobial activity, demonstrating its significance in drug development (El‐Emary, Al-muaikel & Moustafa, 2002).

  • Synthesis of Antifungal Agents : Its derivatives have been studied for their selective antifungal activity, particularly against Candida species, highlighting its importance in addressing fungal infections (Ozdemir et al., 2010).

Catalysis and Reaction Mechanisms

  • Catalyst-Free Aza-Diels-Alder Reaction : The compound is used in the synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives via a catalyst-free aza-Diels-Alder reaction, with implications in insecticidal activity (Zhang et al., 2010).

  • Ionic Liquid Catalysis : It's involved in promoting one-pot multi-component condensation reactions, acting as an efficient and recyclable catalyst (Zare et al., 2015).

properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-5-9-6-3-1-2-4-10(6)7/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCAAWOBBCHYDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC=C2S(=O)(=O)Cl)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679706
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride

CAS RN

1216892-47-5
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride
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